The Isolation of Sophoraflavanone I from Sophora moorcroftiana: A Technical Guide
The Isolation of Sophoraflavanone I from Sophora moorcroftiana: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sourcing and isolation of Sophoraflavanone I, a prenylated flavonoid found in the roots of Sophora moorcroftiana. This document details the experimental protocols for extraction and purification, presents available quantitative data, and includes a visual representation of the experimental workflow.
Natural Source: Sophora moorcroftiana
Sophoraflavanone I is a naturally occurring phytochemical isolated from Sophora moorcroftiana, a plant belonging to the Leguminosae family.[1] The roots of this plant are the primary source of this and other related flavonostilbenes, such as Sophoraflavanones H and J.[2] Sophora moorcroftiana is known to produce a variety of flavonoids and alkaloids, and the specific composition can be influenced by factors such as the geographical location and environmental conditions of the plant's growth.
Experimental Protocols for Isolation and Purification
While a single, unified protocol for the isolation of Sophoraflavanone I is not available in the literature, the following detailed procedure has been synthesized from established methods for the extraction and purification of flavonoids from Sophora species. This protocol is designed to provide a robust framework for researchers to successfully isolate Sophoraflavanone I.
Plant Material Preparation
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Collection and Identification: The roots of Sophora moorcroftiana should be collected and botanically authenticated.
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Washing and Drying: Thoroughly wash the collected roots with water to remove any soil and debris. Subsequently, the roots should be air-dried or oven-dried at a low temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds.
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Pulverization: Once completely dried, the roots are to be ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
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Solvent Selection: Ethanol (B145695) is a commonly used and effective solvent for the extraction of flavonoids from Sophora species.
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Extraction Method:
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Maceration: Soak the powdered root material in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) at room temperature for a period of 72 hours, with occasional agitation.
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Soxhlet Extraction: For a more exhaustive extraction, employ a Soxhlet apparatus with 95% ethanol. The extraction should be carried out for approximately 24 hours or until the solvent in the siphon tube becomes colorless.
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Filtration and Concentration: After extraction, filter the ethanolic extract to remove the solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Fractionation of the Crude Extract
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Solvent-Solvent Partitioning: The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297). This step aims to separate compounds based on their polarity. Prenylated flavonoids like Sophoraflavanone I are typically enriched in the ethyl acetate fraction.
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Concentration of Fractions: Each fraction is concentrated under reduced pressure to yield the respective petroleum ether, chloroform, and ethyl acetate fractions.
Chromatographic Purification
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Column Chromatography on Silica (B1680970) Gel:
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The ethyl acetate fraction, being rich in flavonoids, is subjected to column chromatography on a silica gel (100-200 mesh) column.
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The column is eluted with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol (B129727) (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, v/v).
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Fractions are collected in regular volumes and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1) and visualized under UV light (254 nm and 365 nm) and/or by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).
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Further Purification by Sephadex LH-20 and/or Preparative HPLC:
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Fractions containing Sophoraflavanone I, as identified by TLC comparison with a standard if available, are pooled and may require further purification.
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Sephadex LH-20 Column Chromatography: This is particularly useful for separating flavonoids. The column is typically eluted with methanol.
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Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC with a C18 column is recommended. A gradient elution with a mobile phase consisting of methanol and water (often with a small amount of acid like formic acid to improve peak shape) is commonly used.
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Quantitative Data
Spectroscopic Data for Compound Identification
The structure of Sophoraflavanone I is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete dataset for Sophoraflavanone I is not available in the public domain, the following table includes available ¹³C-NMR data for other flavonoids isolated from Sophora moorcroftiana.
| Carbon No. | Genistein (1) | Pratensein (2) | Alpinumisoflavone (3) | Diosmetin (4) | Farnisin (5) |
| 2 | 155.6 | 155.1 | 155.8 | 163.0 | 155.5 |
| 3 | 122.9 | 122.5 | 121.5 | 103.8 | 122.9 |
| 4 | 181.9 | 181.8 | 182.2 | 183.5 | 181.9 |
| 5 | 163.6 | 163.6 | 163.1 | 162.9 | 163.6 |
| 6 | 99.7 | 100.0 | 100.1 | 99.8 | 99.7 |
| 7 | 165.0 | 165.7 | 165.1 | 165.7 | 165.0 |
| 8 | 94.4 | 94.7 | 106.6 | 95.1 | 94.4 |
| 9 | 159.2 | 159.2 | 158.7 | 158.9 | 159.2 |
| 10 | 106.6 | 106.6 | 106.6 | 105.1 | 106.6 |
| 1' | 122.9 | 123.0 | 122.9 | 122.9 | 122.9 |
| 2' | 131.6 | 114.7 | 131.6 | 113.8 | 131.6 |
| 3' | 116.6 | 116.7 | 116.6 | 148.9 | 116.6 |
| 4' | 159.2 | 147.2 | 159.2 | 152.7 | 159.2 |
| 5' | 116.6 | 120.0 | 116.6 | 112.5 | 116.6 |
| 6' | 131.6 | 116.7 | 131.6 | 124.6 | 131.6 |
| 3'-OCH3 | - | 56.5 | - | - | - |
| 4'-OCH3 | - | - | - | 56.4 | - |
| C-1'' | - | - | 117.8 | - | - |
| C-2'' | - | - | 128.9 | - | - |
| C-3'' | - | - | 133.0 | - | - |
| C-4'' | - | - | 26.2 | - | - |
| C-5'' | - | - | 18.2 | - | - |
Mandatory Visualizations
Experimental Workflow for Isolation of Sophoraflavanone I
Caption: Workflow for the isolation of Sophoraflavanone I.
This guide provides a foundational understanding and a practical framework for the isolation of Sophoraflavanone I from Sophora moorcroftiana. Further research is warranted to establish a standardized protocol and to fully characterize the quantitative aspects of this process.
